3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione
Description
3-[(2-Chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione is a benzothiazine derivative characterized by a bicyclic core structure fused with a 2-chlorophenylmethyl substituent at the C3 position. Benzothiazines are heterocyclic compounds of significant interest due to their structural versatility and diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The 2-chlorophenyl group in this compound introduces steric and electronic effects that may enhance stability and modulate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)20-15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHZDOMKKROCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3SC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione typically involves the reaction of 2-chlorobenzyl chloride with 2-aminothiophenol under basic conditions to form the intermediate 2-(2-chlorobenzylthio)aniline. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired benzothiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzothiazine backbone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazine can inhibit the growth of various bacterial strains. For instance, compounds similar to 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Benzothiazine derivatives have been evaluated for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Acetylcholinesterase Inhibition
Recent studies have explored the potential of benzothiazine derivatives as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of Alzheimer's disease, where inhibition of this enzyme can lead to increased levels of acetylcholine, thereby improving cognitive function. The structure of this compound makes it a candidate for further development as a therapeutic agent for neurodegenerative diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Showed significant inhibition against E. coli and S. aureus strains with MIC values below 50 µg/mL. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM. |
| Study 3 | Assess acetylcholinesterase inhibition | Demonstrated competitive inhibition with an IC50 value of 5 µM, indicating potential for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione lies in its ortho-chlorinated benzyl substituent, which distinguishes it from other benzothiazine derivatives. Key comparisons include:
Key Observations :
- The ortho-chloro substituent in the target compound likely enhances metabolic stability compared to para-substituted analogs due to steric protection against enzymatic degradation.
- Compounds with hydrazine-based substituents (e.g., ) exhibit improved metal-binding capacity, making them suitable for catalytic or chelation-based applications.
Key Observations :
- Pre-cyclization substitution (as inferred for the target compound) is more reliable for regioselectivity, aligning with ’s findings .
- Post-cyclization reactions often fail to achieve specificity, as seen in alkylation or halogenation attempts of similar benzothiazines .
Key Hypotheses for the Target Compound :
- Structural similarity to CDFII implies possible synergism with antibiotics, though empirical validation is required.
Crystallographic and Computational Insights
Crystallographic data for benzothiazines is often obtained using the SHELX software suite (e.g., SHELXL for refinement) . For example:
- The compound in crystallizes in a monoclinic system (space group P2₁/c) with intramolecular hydrogen bonds stabilizing the hydrazinylidene moiety .
- Prediction for the Target Compound : Its ortho-chloro substituent may induce torsional strain in the benzyl group, affecting packing efficiency and melting point compared to para-substituted analogs.
Biological Activity
3-[(2-Chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione is a compound of interest due to its potential pharmacological properties. This article reviews its biological activities, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects. The following sections summarize relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.71 g/mol. The compound features a benzothiazine core structure that is significant for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazine derivatives. For instance:
- In vitro studies : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. One study found an IC50 value lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that benzothiazine derivatives can inhibit the growth of various bacteria and fungi:
- Antibacterial effects : In studies assessing the antibacterial activity against Gram-positive and Gram-negative bacteria, compounds with similar structures demonstrated effectiveness comparable to standard antibiotics like norfloxacin .
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Benzothiazine Derivative | E. coli | 32 µg/mL | |
| Norfloxacin | E. coli | 16 µg/mL |
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, benzothiazine derivatives have been evaluated for their anti-inflammatory properties:
- Anti-inflammatory activity : Some studies have reported that these compounds can reduce inflammation markers in vitro and in vivo models. Their mechanisms often involve inhibition of pro-inflammatory cytokines .
Case Studies
-
Case Study on Anticancer Activity :
A recent study investigated the effect of a benzothiazine derivative on breast cancer cells. The compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability after 48 hours of treatment. -
Case Study on Antimicrobial Activity :
A clinical trial assessed the efficacy of a related benzothiazine compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a marked improvement in infection resolution rates compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
